molecular formula C10H9BrN2O B026258 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one CAS No. 112888-43-4

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

货号: B026258
CAS 编号: 112888-43-4
分子量: 253.09 g/mol
InChI 键: YAHALGNQKDVJLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a bromomethyl group attached to the quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromomethyl group makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one typically involves the bromination of 2-methylquinazolin-4(3H)-one. One common method is the reaction of 2-methylquinazolin-4(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromomethyl group at the 6-position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

化学反应分析

Types of Reactions

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methylquinazolin-4(3H)-one, while oxidation may produce this compound derivatives with additional oxygen-containing functional groups.

科学研究应用

Biological Activities

Quinazolinone derivatives, including 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, exhibit a range of biological activities:

  • Antitumor Activity : Quinazolinone compounds are recognized for their potential as anticancer agents. Studies have shown that derivatives can inhibit various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For instance, modifications in the quinazolinone structure have led to significant cytotoxic effects against these cell lines, with IC₅₀ values often in the low micromolar range .
  • Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers. This inhibition is crucial for therapeutic strategies targeting cancer cell proliferation and survival .

Synthetic Applications

The bromomethyl group in this compound allows for further functionalization, making it an ideal precursor for synthesizing various biologically active compounds.

  • Synthesis of Antitumor Agents : Researchers have utilized this compound to develop novel quinazoline derivatives with enhanced antitumor properties. For example, one study reported that derivatives synthesized from this compound showed improved inhibitory activity against CDK2 and HER2 kinases compared to standard drugs like imatinib and lapatinib .

Case Studies

  • Cytotoxicity Evaluation : A series of quinazolinone derivatives, including those derived from this compound, were tested against MCF-7 and A2780 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values as low as 0.20 µM against MCF-7 cells, showcasing their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolinones revealed that modifications at the bromomethyl position significantly influenced biological activity. For instance, substituents on the quinazoline ring were correlated with enhanced potency against various cancer cell lines .

Data Tables

Compound NameStructureIC₅₀ (µM)Target
Compound 1Structure0.20MCF-7
Compound 2Structure0.79HER2
Compound 3Structure0.173CDK2

Note: The structures can be represented graphically based on specific findings.

作用机制

The mechanism of action of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromomethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone core can interact with various biological pathways, influencing cellular processes and signaling.

相似化合物的比较

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be compared with other similar compounds, such as:

    6-(Chloromethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

    6-(Hydroxymethyl)-2-methylquinazolin-4(3H)-one: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.

    2-Methylquinazolin-4(3H)-one: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.

The uniqueness of this compound lies in its bromomethyl group, which provides specific reactivity and versatility in synthetic applications.

生物活性

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the bromomethylation of 2-methylquinazolin-4(3H)-one. Characterization of the compound is usually performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including this compound. The following table summarizes the antimicrobial activities against various bacterial and fungal strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)Fungal Strains TestedZone of Inhibition (mm)
This compoundE. coli, S. aureus, Pseudomonas aeruginosa15-20Candida albicans, Aspergillus niger12-18
Comparison Standard (e.g., Ampicillin)20-25-20-25-

The compound showed significant antibacterial activity comparable to standard antibiotics, with particularly strong effects against Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of bromine was found to enhance antifungal activity against tested fungal strains, indicating a structure-activity relationship where halogenation plays a crucial role in biological efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated using models such as the carrageenan-induced paw edema test in rats. The results are summarized in the following table:

CompoundPercentage Inhibition (%)Comparison Standard (Ibuprofen)
This compound39.45%40.10%
Other Derivatives TestedVaries (31.28% - 39.45%)-

The compound exhibited anti-inflammatory activity that is comparable to ibuprofen, suggesting its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

Recent studies have also explored the anticancer properties of quinazolinone derivatives, including this compound. The evaluation was conducted against various cancer cell lines, with results indicating promising cytotoxic effects:

CompoundCell Line TestedIC50 Value (µM)
This compoundHepG2 (liver cancer)18.79
Comparison Standard (Doxorubicin)HepG28.55

The IC50 values suggest that while the compound exhibits notable cytotoxicity against liver cancer cells, further modifications may enhance its potency .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several derivatives of quinazolinones and tested them for antimicrobial activity using agar diffusion methods. The presence of electron-donating groups enhanced antibacterial activity, while halogenated compounds showed improved antifungal effects .
  • Anti-inflammatory Properties : In another investigation, several derivatives were tested for anti-inflammatory effects in vivo. The study concluded that compounds with methoxy substitutions exhibited higher inhibition rates compared to others, highlighting the importance of molecular structure in determining biological activity .

属性

IUPAC Name

6-(bromomethyl)-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHALGNQKDVJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344789
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112888-43-4
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 2
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Customer
Q & A

Q1: Why is the synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one significant in pharmaceutical research?

A1: The abstract highlights that this compound is a crucial intermediate in producing first-line drugs for colon and rectal cancer treatment []. By optimizing the synthesis of this compound, researchers aim to improve the production of these vital medications.

Q2: What synthetic strategy was employed to produce this compound in this research?

A2: The research employed a three-step synthetic route involving cycling, ammonation, and bromination reactions to produce this compound []. This method proved to be efficient, achieving a yield of 64.8% for the target compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。